Curlone
Overview
Description
Curlone, also known as β-turmerone, is a sesquiterpene compound found in the essential oil of turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, contributing to its characteristic aroma and therapeutic properties. This compound has garnered significant attention due to its potential medicinal and pharmacological applications, particularly its anti-trypanosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curlone can be synthesized through the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The process involves a series of enzymatic reactions, including the formation of the bisabolyl cation, followed by a hydride shift and cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is obtained through steam distillation or supercritical fluid extraction using carbon dioxide. The extracted oil is then subjected to chromatographic techniques to isolate this compound and other sesquiterpenes .
Chemical Reactions Analysis
Types of Reactions: Curlone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form turmerone and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the double bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens and acids.
Major Products:
Oxidation: Turmerone and other oxygenated sesquiterpenes.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
Curlone exerts its effects through multiple mechanisms:
Anti-Trypanosomal Activity: this compound inhibits the growth of Trypanosoma brucei by interfering with the parasite’s energy metabolism and causing oxidative stress.
Anti-Inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant Activity: this compound scavenges reactive oxygen species and protects cells from oxidative damage.
Comparison with Similar Compounds
Curlone is often compared with other sesquiterpenes found in turmeric oil, such as:
Turmerone: Similar to this compound but has a different oxidation state and exhibits distinct biological activities.
Aromatic Turmerone: Another major constituent of turmeric oil with potent anti-inflammatory and antioxidant properties.
Zingiberene: Found in ginger and turmeric, known for its antimicrobial and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its strong anti-trypanosomal activity and its potential as a therapeutic agent for treating parasitic infections. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJQKFPGBBEJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002746 | |
Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-14-3, 87440-60-6 | |
Record name | beta-Turmerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Curlone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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